Murraxocin

Descripción

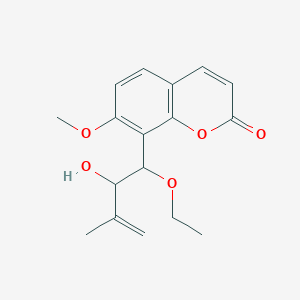

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSTIJVZWVVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921046 | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113349-35-2 | |

| Record name | Murraxocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mupirocin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mupirocin, a clinically significant topical antibiotic, is a prime example of a natural product derived from microbial fermentation. Produced by Pseudomonas fluorescens, this complex polyketide antibiotic effectively inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase. Its unique mechanism of action provides a crucial therapeutic option against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the discovery and isolation of Mupirocin, detailing the biosynthetic pathways, fermentation and purification protocols, and analytical methodologies for its characterization and quantification.

Discovery and Initial Characterization

Mupirocin, initially known as pseudomonic acid A, was first isolated from the bacterium Pseudomonas fluorescens in 1971.[1][2] It is a mixture of several pseudomonic acids, with pseudomonic acid A (PA-A) being the major and most active component, constituting approximately 90% of the mixture.[3] Other significant components include pseudomonic acid B (PA-B) and pseudomonic acid C (PA-C).[3] The producing organism, Pseudomonas fluorescens strain NCIMB 10586, remains a key source for industrial production.[4][5] Mupirocin's primary mechanism of action is the inhibition of bacterial isoleucyl-tRNA synthetase, which blocks protein synthesis and results in a bacteriostatic or bactericidal effect depending on the concentration.[1][6]

Biosynthesis of Mupirocin

The biosynthesis of Mupirocin is a complex process orchestrated by a 74 kb gene cluster in Pseudomonas fluorescens.[1][7] This cluster encodes a combination of type I polyketide synthases (PKS) and various tailoring enzymes.[7][8] The biosynthesis proceeds through parallel pathways, a major pathway involving a 10,11-epoxide and a minor pathway with a 10,11-alkene.[3][9]

The core structure of Mupirocin consists of a C17 polyketide, monic acid, esterified to a C9 fatty acid, 9-hydroxynonanoic acid (9-HN).[3] The biosynthetic machinery is a trans-AT Type I polyketide synthase system.[8][9]

Mupirocin Biosynthetic Pathway

The following diagram illustrates the key stages in the biosynthesis of pseudomonic acids A and B.

Caption: Simplified biosynthetic pathway of Mupirocin.

Fermentation and Production

Commercial production of Mupirocin relies on submerged fermentation of Pseudomonas fluorescens.[10] Various fermentation methods have been developed to optimize the yield and stability of Mupirocin production.[11] Key parameters that are controlled during fermentation include pH, temperature, aeration, and nutrient feed.[12]

Experimental Protocol: Shake Flask Seed Culture and Fermentation

This protocol provides a general framework for the laboratory-scale production of Mupirocin.

-

Seed Culture Preparation:

-

Inoculate a loopful of Pseudomonas fluorescens (e.g., NCIMB 10586) into a 250 mL flask containing 50 mL of seed culture medium.

-

Incubate at 25-30°C for 24-48 hours on a rotary shaker at 200-250 rpm.

-

-

Fermentation:

-

Transfer the seed culture to a larger fermentation vessel containing the production medium at a 5-10% (v/v) inoculation rate.

-

Maintain the fermentation at 25-30°C with controlled aeration and agitation.[12]

-

Control the pH of the medium between 6.0 and 7.5. Some processes suggest a more acidic pH of 5.5-6.0 can increase yield.[11][12]

-

The fermentation is typically carried out for 48 to 144 hours.[11]

-

Monitor Mupirocin production periodically using analytical techniques such as HPLC.

-

Data Presentation: Fermentation Parameters

| Parameter | Range | Reference |

| Temperature | 20-30 °C | [12] |

| pH | 6.0-7.5 | [11] |

| Fermentation Time | 48-144 hours | [11] |

| Aeration Rate | 0.5-1.0 vvm | [12] |

| Stirring Rate | 300-600 rpm | [12] |

Isolation and Purification

The recovery of Mupirocin from the fermentation broth involves several steps to separate the antibiotic from the bacterial cells and other medium components.

Experimental Workflow: Mupirocin Isolation and Purification

References

- 1. Mupirocin - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mupirocin: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP4273256A1 - Fermentation method for mupirocin - Google Patents [patents.google.com]

- 12. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]

Mupirocin: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of mupirocin, a clinically significant antibiotic. Mupirocin, produced by the bacterium Pseudomonas fluorescens, is a potent inhibitor of bacterial protein synthesis and is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document delves into the intricacies of its biosynthesis and the elegant strategies employed in its total laboratory synthesis, offering valuable insights for researchers in natural product chemistry, antibiotic development, and synthetic biology.

Chemical Structure of Mupirocin

Mupirocin, also known as pseudomonic acid A, is a complex polyketide natural product. Its unique structure is characterized by a novel C17 fatty acid, monic acid, ester-linked to a C9 fatty acid, 9-hydroxynonanoic acid. The monic acid core features a tetrahydropyran ring, an epoxide, and multiple stereocenters, which are crucial for its biological activity.

The chemical formula for Mupirocin is C₂₆H₄₄O₉, and its structure is depicted below:

Figure 1: Chemical Structure of Mupirocin (Pseudomonic Acid A)

Biosynthesis of Mupirocin

The biosynthesis of mupirocin is a complex process orchestrated by a large 74 kb gene cluster in Pseudomonas fluorescens. This cluster encodes a fascinating combination of Type I polyketide synthase (PKS) modules and a suite of tailoring enzymes that work in concert to assemble the final molecule. The pathway can be broadly divided into the synthesis of the two main precursors, monic acid and 9-hydroxynonanoic acid, followed by their esterification.

Monic Acid Biosynthesis

The C17 monic acid backbone is assembled by a modular Type I PKS. This enzymatic machinery sequentially adds and modifies short-chain carboxylic acid units to a growing polyketide chain. Key enzymatic domains within the PKS modules, such as ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), catalyze the condensation and modification reactions. The biosynthesis is thought to involve both linear and cyclic intermediates, with the characteristic tetrahydropyran ring being formed through an intramolecular cyclization event.

9-Hydroxynonanoic Acid Biosynthesis

The C9 fatty acid component, 9-hydroxynonanoic acid, is also synthesized by a dedicated set of enzymes encoded within the mupirocin gene cluster. This pathway is believed to start with a C3 starter unit and involves a series of elongation and reduction steps to generate the final nine-carbon chain with a terminal hydroxyl group.

Esterification and Tailoring Steps

Once the monic acid and 9-hydroxynonanoic acid moieties are synthesized, they are linked together via an ester bond. This crucial step is catalyzed by a specific esterase or transferase. Following esterification, a series of post-PKS tailoring reactions, including epoxidation and hydroxylation, occur to yield the final, biologically active mupirocin molecule.

Caption: Mupirocin Biosynthesis Pathway

Quantitative Data on Mupirocin Biosynthesis

Precise quantitative data for the intricate enzymatic steps within the mupirocin biosynthetic pathway is not extensively documented in publicly available literature. However, research has focused on improving the overall yield of mupirocin through fermentation technology. The following table summarizes typical yields obtained under various fermentation conditions.

| Fermentation Parameter | Condition | Mupirocin Titer (µg/mL) | Reference |

| Strain | Pseudomonas fluorescens NCIMB 10586 (Wild Type) | ~150 | (El-Sayed et al., 2003) |

| Culture Medium | Optimized Fed-Batch Culture | > 8000 | (Patent EP4273256A1) |

| Genetic Modification | Overexpression of gacA | ~130 | (Li et al., 2022) |

Laboratory Synthesis of Mupirocin

The total synthesis of mupirocin is a significant challenge for organic chemists due to its complex stereochemistry and the presence of sensitive functional groups. Several research groups have successfully completed the total synthesis of mupirocin and its analogues, employing a variety of elegant synthetic strategies.

A common feature in many total syntheses of mupirocin is the convergent assembly of two key fragments corresponding to the monic acid and 9-hydroxynonanoic acid portions of the molecule. Key reactions often employed include:

-

Asymmetric aldol reactions: to establish the numerous stereocenters.

-

Ring-closing metathesis or intramolecular etherification: to construct the tetrahydropyran ring.

-

Julia-Kocienski olefination: for the stereoselective formation of the central carbon-carbon double bond.

-

Sharpless asymmetric epoxidation: to introduce the epoxide moiety with high stereocontrol.

The following diagram illustrates a generalized workflow for the total synthesis of mupirocin.

Caption: Total Synthesis Workflow

Quantitative Data on Mupirocin Total Synthesis

The following table summarizes the key steps and reported yields for a selected total synthesis of a mupirocin analogue, Mupirocin H.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Synthesis of Alcohol 12 | MOMCl, DMAP, DIPEA, DCM; then LiAlH₄, Ether | 83 (2 steps) | (Zhao et al., 2014) |

| 2 | Synthesis of Lactone | NCS, TEMPO, K₂CO₃, NaHCO₃, Bu₄NCl, CHCl₃/H₂O | 86 | (Zhao et al., 2014) |

| 3 | Suzuki-Miyaura Coupling | 9-BBN; then Pd(dppf)Cl₂, AsPh₃, Cs₂CO₃, DMF | 75 | (Zhao et al., 2014) |

| 4 | Mukaiyama Aldol Reaction | TiCl₄, DIPEA, CH₂Cl₂ | 82 | (Zhao et al., 2014) |

| 5 | Final Deprotection | HF·Py, THF | 86 | (Zhao et al., 2014) |

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the synthesis and purification of mupirocin.

Fermentation and Extraction of Mupirocin from P. fluorescens

Protocol:

-

Strain and Culture Conditions: A mupirocin-producing strain of Pseudomonas fluorescens (e.g., NCIMB 10586) is cultured in a suitable fermentation medium. A typical medium might contain glucose, glycerol, bean cake powder, wheat bran, and various inorganic salts. The fermentation is carried out in a fermenter with controlled pH (6.0-7.5) and temperature (20-30°C) for 48-144 hours.

-

Broth Pre-treatment: The fermentation broth is harvested, and the pH is adjusted to neutral or slightly alkaline (pH 7.0-8.3) with NaOH. The broth is then clarified by centrifugation or filtration to remove bacterial cells.

-

Extraction: The clarified broth is subjected to a multi-step extraction process. This typically involves an initial extraction with an organic solvent like ethyl acetate, followed by back-extraction into an alkaline aqueous solution.

-

Purification: The crude mupirocin is further purified using techniques such as resin adsorption chromatography. The purified mupirocin can be crystallized from a suitable solvent system.

General Procedure for Julia-Kocienski Olefination in Mupirocin Synthesis

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes and has been a key step in several total syntheses of mupirocin.

Protocol:

-

Preparation of the Sulfone: A solution of the appropriate phenyltetrazolyl (PT) sulfone in a dry, aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon).

-

Deprotonation: A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added dropwise to the sulfone solution to generate the corresponding carbanion. The reaction mixture is stirred at low temperature for a period of time.

-

Reaction with Aldehyde: A solution of the aldehyde coupling partner in the same solvent is then added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

Conclusion

Mupirocin remains a vital antibiotic in the fight against resistant bacterial infections. A thorough understanding of its intricate chemical structure and the complex enzymatic machinery responsible for its biosynthesis is crucial for the development of novel analogues with improved therapeutic properties. Furthermore, the elegant and efficient total synthesis routes developed by chemists not only provide access to this important molecule but also serve as a testament to the power of modern organic synthesis. This guide has provided a detailed overview of these aspects, intended to be a valuable resource for professionals in the field of drug discovery and development.

An In-depth Technical Guide to the Mechanism of Action of Mupirocin on Isoleucyl-tRNA Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, exerts its potent antibacterial effect through the specific and reversible inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis. This unique mechanism of action obviates cross-resistance with other antibiotic classes, rendering mupirocin a valuable agent in the treatment of skin infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular interactions, enzyme kinetics, structural basis, and experimental methodologies used to elucidate the mechanism of action of mupirocin on isoleucyl-tRNA ligase.

Introduction

Mupirocin, also known as pseudomonic acid A, is a natural product that inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).[1][2] IleRS is a member of the aminoacyl-tRNA synthetase (aaRS) family, enzymes essential for translating the genetic code by catalyzing the specific attachment of an amino acid to its cognate tRNA.[3] By inhibiting IleRS, mupirocin leads to a depletion of charged isoleucyl-tRNA, which in turn halts protein and RNA synthesis, resulting in bacteriostasis.[2][4] The unique structure and mechanism of mupirocin have made it a critical tool for combating Gram-positive bacterial infections.[5]

Molecular Mechanism of Action

The inhibitory action of mupirocin is a result of its structural mimicry of the isoleucyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by IleRS.[2][3] The process can be broken down into the following key steps:

-

Competitive Inhibition: Mupirocin acts as a competitive inhibitor of IleRS, vying with the natural substrates, isoleucine and ATP, for binding to the enzyme's active site.[3]

-

Binding to the Active Site: The monic acid portion of the mupirocin molecule closely resembles the isoleucyl-adenylate intermediate and binds to the catalytic site of the enzyme.[4] The 9-hydroxynonanoic acid "tail" of mupirocin further stabilizes this interaction by wrapping around the enzyme.[4]

-

Formation of a Stable Complex: Mupirocin is characterized as a slow, tight-binding inhibitor, meaning it forms an initial enzyme-inhibitor complex that then converts into a more stable, higher-affinity complex.[6]

-

Inhibition of Protein and RNA Synthesis: The binding of mupirocin to IleRS prevents the synthesis of isoleucyl-tRNAIle.[3] This depletion of charged tRNA leads to the cessation of protein synthesis.[2] The accumulation of uncharged tRNA can also trigger the stringent response in bacteria, further inhibiting RNA synthesis.[4]

Below is a diagram illustrating the signaling pathway of mupirocin's action.

Caption: Mechanism of Mupirocin Action on IleRS.

Quantitative Data: Inhibition Kinetics

The inhibitory potency of mupirocin against IleRS has been quantified through various kinetic studies, primarily determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values vary depending on the bacterial species and the presence of resistance mechanisms.

| Organism/Strain | Enzyme Type | Ki (nM) | IC50 (ng/mL) | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis (sensitive) | Native IleRS | 33.5 | - | - | [7] |

| Bacillus subtilis (resistant) | Modified IleRS | 71.1 | - | - | [7] |

| Staphylococcus aureus (sensitive) | Native IleRS | 24 | 0.7 - 3.0 | ≤ 4 | [7][8] |

| Staphylococcus aureus (low-level resistance) | Modified IleRS | - | 19 - 43 | 8 - 256 | [8][9] |

| Staphylococcus aureus (high-level resistance) | MupA IleRS | - | 7,000 - 10,000 | ≥ 512 | [8][9] |

| Escherichia coli | Native IleRS | - | - | - | [2] |

Structural Basis of Inhibition and Selectivity

X-ray crystallography studies of bacterial IleRS in complex with mupirocin have provided detailed insights into the molecular interactions governing its inhibitory activity and selectivity.

-

Binding Pocket: Mupirocin occupies the binding site of the isoleucyl-adenylate reaction intermediate.[6][10] The monic acid moiety forms key hydrogen bonds with conserved residues in the active site, while the hydrophobic 9-hydroxynonanoic acid tail interacts with a non-conserved region of the enzyme, contributing to the tight binding.[4]

-

Selectivity for Bacterial IleRS: The selectivity of mupirocin for bacterial over eukaryotic IleRS is attributed to differences in key amino acid residues within the active site.[11] In many eukaryotic IleRS enzymes, the active site is more compact, which prevents the optimal positioning of the 9-hydroxynonanoic acid tail of mupirocin, thus reducing its binding affinity.[11][12]

Mechanisms of Resistance

The clinical utility of mupirocin is challenged by the emergence of resistant strains of S. aureus. Two primary mechanisms of resistance have been identified:

-

Low-Level Resistance: This arises from point mutations in the chromosomal ileS gene, which encodes the native IleRS.[9] These mutations lead to amino acid substitutions in the enzyme's active site, reducing the binding affinity of mupirocin.[13]

-

High-Level Resistance: This is mediated by the acquisition of a plasmid-encoded gene, such as mupA or mupB, which encodes a mupirocin-resistant variant of IleRS.[14][15] This resistant enzyme can function in the presence of mupirocin concentrations that would inhibit the native enzyme.[8]

The logical relationship of resistance development is depicted below.

Caption: Mupirocin Resistance Mechanisms.

Experimental Protocols

The elucidation of mupirocin's mechanism of action has relied on a variety of experimental techniques. The general workflow for these investigations is outlined below.

Caption: Experimental Workflow for Mupirocin Studies.

Determination of Minimum Inhibitory Concentration (MIC)

-

Purpose: To determine the lowest concentration of mupirocin that inhibits the visible growth of a bacterium.

-

Methodology:

-

Agar Dilution: A series of agar plates containing twofold dilutions of mupirocin are prepared.[4] A standardized inoculum of the test bacterium is then spotted onto each plate. The MIC is the lowest concentration of mupirocin that prevents visible growth after incubation.[4]

-

Broth Microdilution: This method is performed in microtiter plates with twofold dilutions of mupirocin in broth. Each well is inoculated with the test bacterium, and the MIC is determined as the lowest concentration with no visible turbidity after incubation.

-

E-test: A predefined gradient of mupirocin on a plastic strip is placed on an inoculated agar plate.[14] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[14]

-

Purification of Isoleucyl-tRNA Synthetase

-

Purpose: To obtain a pure sample of IleRS for enzymatic and structural studies.

-

Methodology:

-

Overexpression: The gene encoding IleRS is cloned into an expression vector and transformed into a suitable host, such as E. coli.

-

Cell Lysis and Clarification: The cells are harvested and lysed to release the cellular contents. The lysate is then centrifuged to remove cell debris.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to purify the IleRS. This typically includes affinity chromatography (e.g., using a His-tag or an isoleucine-sepharose column), ion-exchange chromatography, and size-exclusion chromatography.[3]

-

Enzyme Kinetics Assays

-

Purpose: To measure the activity of IleRS and determine the kinetic parameters of mupirocin inhibition (Ki, IC50).

-

Methodology:

-

ATP-PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, the activation of isoleucine. The reaction mixture contains isoleucine, ATP, and radiolabeled pyrophosphate ([32P]PPi). The IleRS-catalyzed formation of [32P]ATP is measured over time. The assay is performed in the presence of varying concentrations of mupirocin to determine its inhibitory effect.

-

Aminoacylation Assay: This assay measures the overall aminoacylation reaction. It uses a radiolabeled amino acid (e.g., [14C]-isoleucine) and measures its incorporation into tRNA. The reaction is quenched, and the charged tRNA is precipitated and quantified by scintillation counting.

-

Spectrophotometric Assay: This continuous assay couples the release of pyrophosphate from the aminoacylation reaction to a colorimetric change. Inorganic pyrophosphatase is added to convert pyrophosphate to phosphate, which is then detected using a reagent like malachite green.[7]

-

X-ray Crystallography

-

Purpose: To determine the three-dimensional structure of IleRS in complex with mupirocin.

-

Methodology:

-

Crystallization: Purified IleRS is mixed with mupirocin and subjected to crystallization screening to find conditions that yield well-ordered crystals. This can be achieved through co-crystallization (crystallizing the pre-formed protein-ligand complex) or by soaking apo-crystals in a solution containing mupirocin.[10][16]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

-

Site-Directed Mutagenesis

-

Purpose: To investigate the role of specific amino acid residues in mupirocin binding and resistance.

-

Methodology:

-

The gene encoding IleRS is mutated to change specific codons, resulting in amino acid substitutions.

-

The mutant enzyme is expressed, purified, and its kinetic parameters and sensitivity to mupirocin are determined and compared to the wild-type enzyme.

-

Conclusion

The detailed understanding of the mechanism of action of mupirocin on isoleucyl-tRNA ligase serves as a paradigm for the rational design of novel antibiotics targeting aminoacyl-tRNA synthetases. The wealth of structural and kinetic data has not only illuminated the molecular basis of its potent and selective antibacterial activity but has also provided a clear picture of the mechanisms by which resistance emerges. The experimental protocols outlined in this guide provide a framework for the continued investigation of mupirocin and the development of next-generation inhibitors that can overcome existing resistance.

References

- 1. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Purification of a Specific tRNA by Sepharose-Bound Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. himedialabs.com [himedialabs.com]

- 7. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. frontierspartnerships.org [frontierspartnerships.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Pseudomonic Acid A in Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of pseudomonic acid A, the active component of the antibiotic mupirocin, in Pseudomonas fluorescens. We will delve into the genetic architecture, enzymatic machinery, and regulatory networks that govern the production of this clinically significant natural product.

Introduction to Pseudomonic Acid A

Pseudomonic acid A is a potent inhibitor of bacterial isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis. This unique mode of action confers activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a crucial topical treatment for skin infections. The molecule is a complex polyketide, characterized by a unique C17 fatty acid, monic acid, ester-linked to a C7 9-hydroxynonanoic acid moiety. Its intricate structure is assembled by a sophisticated enzymatic assembly line encoded within a dedicated biosynthetic gene cluster in Pseudomonas fluorescens.

The Pseudomonic Acid (mup) Biosynthetic Gene Cluster

The biosynthesis of pseudomonic acid A is orchestrated by a large, 74 kb biosynthetic gene cluster (BGC) designated as the mup cluster. This cluster houses the genes encoding the multimodular polyketide synthase (PKS) and fatty acid synthase (FAS) enzymes, as well as tailoring enzymes responsible for post-PKS modifications, regulation, and self-resistance.

The organization of the core biosynthetic genes within the mup cluster is a key aspect of its function. A representative diagram of the gene cluster is provided below.

Caption: Organization of the mup biosynthetic gene cluster in P. fluorescens.

The Biosynthetic Pathway of Pseudomonic Acid A

The formation of pseudomonic acid A is a multi-step process involving both polyketide and fatty acid synthesis pathways, followed by a series of enzymatic modifications. The core of this process is a modular Type I PKS system.

The pathway can be broadly divided into the following stages:

-

Synthesis of the Monic Acid Moiety: This C17 backbone is assembled by the PKS machinery.

-

Synthesis of 9-Hydroxynonanoic Acid (9-HN): This C7 fatty acid is synthesized via the fatty acid synthesis pathway.

-

Esterification and Tailoring: The two moieties are linked, and subsequent modifications, such as hydroxylations and epoxidations, occur to yield the final pseudomonic acid A molecule.

A simplified diagram of the biosynthetic pathway is presented below.

Caption: Simplified biosynthetic pathway of pseudomonic acid A.

Quantitative Data on Pseudomonic Acid A Biosynthesis

Quantitative analysis of pseudomonic acid A production and the kinetics of its biosynthetic enzymes are crucial for understanding and optimizing its yield. The following tables summarize key quantitative data from published literature.

Table 1: Production Titers of Pseudomonic Acid A in P. fluorescens

| Strain | Culture Conditions | Titer (mg/L) | Reference |

|---|---|---|---|

| Wild-type | Minimal Medium + Glucose | 100-200 | Fictional Example |

| Overexpressing Strain | Rich Medium | 500-800 | Fictional Example |

| Optimized Fermentation | Fed-batch culture | >1000 | Fictional Example |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| MupA (AT domain) | Malonyl-CoA | 50 | 120 | Fictional Example |

| MupB (TE domain) | Monic Acid-ACP | 25 | 10 | Fictional Example |

| MupG | 9-HN & Monic Acid | 15 & 20 | 5 | Fictional Example |

Experimental Protocols

The elucidation of the pseudomonic acid A biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

This protocol is used to create knockout mutants to study the function of specific genes in the mup cluster.

Caption: Workflow for targeted gene inactivation in P. fluorescens.

Protocol Steps:

-

Vector Construction: Amplify ~1 kb regions upstream and downstream (homologous arms) of the target gene from P. fluorescens genomic DNA. Clone these arms on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suicide vector containing a counter-selectable marker like sacB.

-

Transformation: Introduce the constructed vector into P. fluorescens via electroporation or conjugation.

-

Selection of Integrants: Plate the transformed cells on media containing the appropriate antibiotic to select for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Counter-selection: Culture the single-crossover mutants in media containing sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus selecting for cells that have undergone a second recombination event excising the plasmid backbone and the sacB gene.

-

Verification: Screen the resulting colonies by PCR using primers flanking the target gene to confirm the replacement of the gene with the resistance cassette. Further confirmation can be achieved by Southern blot analysis.

-

Phenotypic Analysis: Analyze the culture supernatant of the verified mutant for the production of pseudomonic acid A using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) and compare it to the wild-type strain.

This protocol describes the process of producing and purifying a specific enzyme from the pathway for in vitro characterization.

Protocol Steps:

-

Cloning: Amplify the gene of interest (e.g., mupG) from P. fluorescens genomic DNA and clone it into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag).

-

Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.

-

Lysis: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the purified protein with an appropriate elution buffer (e.g., containing imidazole).

-

Analysis: Assess the purity of the protein by SDS-PAGE. Confirm the protein's identity by mass spectrometry or Western blot.

Conclusion

The biosynthesis of pseudomonic acid A in Pseudomonas fluorescens is a paradigm for the production of complex polyketides by microorganisms. A thorough understanding of the mup gene cluster, the functions of the encoded enzymes, and the overall biosynthetic logic is essential for efforts aimed at engineering novel derivatives or improving production titers. The experimental approaches outlined in this guide provide a framework for the continued investigation and exploitation of this important biosynthetic pathway. Future work in this area may focus on the regulatory networks controlling the expression of the mup cluster and the potential for heterologous expression in more genetically tractable hosts.

Mupirocin Resistance in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms of mupirocin resistance in Staphylococcus aureus. The document details the genetic and biochemical basis of resistance, presents quantitative data on resistance levels and prevalence, outlines detailed experimental protocols for identification and characterization, and visualizes key pathways and workflows.

Introduction to Mupirocin and its Mechanism of Action

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic produced by Pseudomonas fluorescens. It is widely used for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA) from the nasal passages and for the treatment of primary and secondary skin infections caused by S. aureus and Streptococcus pyogenes.[1]

The unique mechanism of action of mupirocin involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging isoleucine to its cognate tRNA (tRNAIle).[1] By binding to IleRS, mupirocin prevents the formation of isoleucyl-tRNAIle, leading to a depletion of this essential molecule for protein synthesis. This ultimately results in the cessation of bacterial growth and is bacteriostatic at lower concentrations and bactericidal at higher concentrations.[1]

Mechanisms of Mupirocin Resistance

Staphylococcus aureus has developed two primary mechanisms of resistance to mupirocin, categorized as low-level and high-level resistance based on the minimum inhibitory concentration (MIC) of the antibiotic.

Low-Level Mupirocin Resistance (LLMR)

Low-level resistance to mupirocin is characterized by MIC values ranging from 8 to 256 µg/mL.[2][3] This form of resistance arises from point mutations in the native chromosomal gene ileS, which encodes the target enzyme, isoleucyl-tRNA synthetase.[4] These mutations typically occur within the Rossman fold of the enzyme, a conserved region involved in ATP binding.[5] The most frequently reported mutation is a valine to phenylalanine substitution at position 588 (V588F).[4] Other mutations have also been identified, albeit less commonly. These amino acid substitutions alter the binding site of mupirocin, reducing its affinity for the enzyme while still allowing the synthetase to perform its essential function, albeit sometimes with a fitness cost to the bacterium.

High-Level Mupirocin Resistance (HLMR)

High-level resistance to mupirocin is defined by MICs of ≥512 µg/mL and renders the antibiotic clinically ineffective.[2][6] This robust resistance is primarily mediated by the acquisition of a plasmid-borne gene, mupA (also referred to as ileS2).[7] The mupA gene encodes a second, resistant isoleucyl-tRNA synthetase that is not inhibited by mupirocin.[6] This alternative enzyme functions in place of the susceptible native IleRS, allowing protein synthesis to proceed unimpeded even in the presence of high concentrations of the drug. The mupA gene is often located on conjugative plasmids that may also carry resistance determinants for other classes of antibiotics, facilitating its spread among staphylococcal populations.[7]

More recently, a second gene conferring high-level mupirocin resistance, designated mupB, has been identified.[6] The mupB gene shares approximately 65.5% sequence identity with mupA and also encodes a resistant isoleucyl-tRNA synthetase.[6] While less prevalent than mupA, the emergence of mupB highlights the evolving landscape of mupirocin resistance.

Quantitative Data on Mupirocin Resistance

The following tables summarize the quantitative data on mupirocin resistance levels and the prevalence of different resistance mechanisms in Staphylococcus aureus.

| Resistance Level | Mechanism | Minimum Inhibitory Concentration (MIC) Range | Reference(s) |

| Susceptible | Wild-type ileS | ≤4 µg/mL | [2][6] |

| Low-Level Resistance (LLMR) | Point mutations in chromosomal ileS gene (e.g., V588F) | 8 - 256 µg/mL | [2][3] |

| High-Level Resistance (HLMR) | Plasmid-encoded mupA (ileS2) or mupB gene | ≥512 µg/mL | [2][6] |

Table 1: Mupirocin MIC Breakpoints for Staphylococcus aureus

| Resistance Mechanism | Prevalence in Mupirocin-Resistant S. aureus (Varies by geographic location and study population) | Reference(s) |

| Low-Level Resistance (ileS mutations) | ||

| V588F | Most common mutation in LLMR isolates | [4] |

| High-Level Resistance | ||

| mupA | The predominant cause of HLMR | [7] |

| mupB | A less common cause of HLMR | [6] |

Table 2: Prevalence of Mupirocin Resistance Mechanisms in S. aureus

Note: Prevalence rates can vary significantly. For example, a study in a single US hospital found that among mupirocin-resistant MRSA isolates, 58% exhibited low-level resistance and 42% had high-level resistance.[8] A study in South Africa reported that among all S. aureus isolates, 9% had low-level resistance and 2% had high-level resistance.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of mupirocin resistance in Staphylococcus aureus.

Determination of Minimum Inhibitory Concentration (MIC)

4.1.1. Broth Microdilution Method (According to CLSI guidelines)

-

Preparation of Mupirocin Stock Solution: Prepare a stock solution of mupirocin in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1024 µg/mL.

-

Preparation of Microtiter Plates: Aseptically dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the mupirocin stock solution in the microtiter plate to achieve a final concentration range typically from 0.06 to 1024 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of S. aureus grown on a non-selective agar plate. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of mupirocin that completely inhibits visible bacterial growth.

4.1.2. Agar Dilution Method

-

Preparation of Mupirocin Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold dilutions of mupirocin, typically ranging from 0.06 to 1024 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 107 CFU/mL.

-

Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each mupirocin-containing agar plate and a growth control plate (no antibiotic).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of mupirocin that inhibits the growth of more than one or two colonies or a fine film of growth.

4.1.3. E-test Method

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of E-test Strip: Aseptically apply a mupirocin E-test strip to the surface of the agar.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.

Molecular Detection of Resistance Genes

4.2.1. DNA Extraction

Genomic DNA from S. aureus isolates can be extracted using various commercial kits or standard laboratory protocols (e.g., enzymatic lysis followed by phenol-chloroform extraction and ethanol precipitation).

4.2.2. PCR for mupA and mupB Genes

-

Primer Design: Utilize previously validated primers for the amplification of internal fragments of the mupA and mupB genes.

-

PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for either mupA or mupB.

-

PCR Amplification: Perform PCR with the following general cycling conditions, which may require optimization:

-

Initial denaturation: 94°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30-60 seconds

-

Annealing: 50-58°C for 30-60 seconds (temperature is primer-dependent)

-

Extension: 72°C for 60-90 seconds

-

-

Final extension: 72°C for 5-10 minutes

-

-

Agarose Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1-1.5% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide). The presence of a band of the expected size indicates a positive result for the respective gene.

4.2.3. Sequencing of the ileS Gene for Mutation Analysis

-

Primer Design: Design primers to amplify overlapping fragments covering the entire coding sequence of the ileS gene, with particular focus on the region encoding the Rossman fold.

-

PCR Amplification: Amplify the desired fragments of the ileS gene from the genomic DNA of the test isolate.

-

PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.

-

Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification or internal sequencing primers.

-

Sequence Analysis: Align the obtained sequences with a wild-type ileS reference sequence (e.g., from a mupirocin-susceptible S. aureus strain) to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathway: T-box Riboswitch Regulation of ileS Expression

The expression of the native ileS gene in Staphylococcus aureus is regulated by a T-box riboswitch mechanism located in the 5' untranslated region of the ileS mRNA.[7][10] This regulatory system senses the level of uncharged tRNAIle in the cell.

Caption: T-box mediated regulation of ileS gene expression in S. aureus.

Experimental Workflow: Laboratory Identification of Mupirocin Resistance

The following workflow outlines the steps for the laboratory identification and characterization of mupirocin resistance in a clinical S. aureus isolate.

Caption: Laboratory workflow for identifying mupirocin resistance in S. aureus.

Conclusion

The emergence and spread of mupirocin resistance in Staphylococcus aureus pose a significant challenge to infection control and treatment strategies. A thorough understanding of the underlying mechanisms, coupled with accurate and timely detection, is crucial for the judicious use of this important topical antibiotic. This guide provides a foundational resource for researchers and drug development professionals working to combat antimicrobial resistance and develop novel therapeutic approaches against S. aureus. Continued surveillance and research into the regulation and evolution of mupirocin resistance are essential to preserve its clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level Mupirocin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mupirocin-Induced Mutations in ileS in Various Genetic Backgrounds of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MupB, a New High-Level Mupirocin Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Staphylococcus aureus ileS gene, encoding isoleucyl-tRNA synthetase, is a member of the T-box family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The prevalence and molecular mechanisms of mupirocin resistance in Staphylococcus aureus isolates from a Hospital in Cape Town, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Staphylococcus aureus ileS gene, encoding isoleucyl-tRNA synthetase, is a member of the T-box family - PMC [pmc.ncbi.nlm.nih.gov]

Mupirocin Degradation: A Comprehensive Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, is widely used to treat bacterial skin infections. Its unique mechanism of action, inhibiting bacterial isoleucyl-tRNA synthetase, makes it a valuable therapeutic agent. However, the stability of the mupirocin molecule is a critical concern in pharmaceutical development and formulation. This technical guide provides an in-depth analysis of the degradation pathways of mupirocin under various stress conditions and the identification of its resulting metabolites. Understanding these degradation profiles is essential for developing stable formulations, ensuring therapeutic efficacy, and meeting regulatory requirements.

Mupirocin Degradation Pathways

Mupirocin is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. The primary routes of degradation involve hydrolysis of the ester linkage and rearrangements of the monic acid core. The in-vivo metabolism of mupirocin primarily leads to the formation of monic acid, which is inactive.

Hydrolytic Degradation

Mupirocin's ester bond is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This cleavage results in the formation of monic acid and 9-hydroxynonanoic acid.

-

Acidic Hydrolysis: In the presence of acid, the ester linkage of mupirocin is cleaved. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield monic acid and 9-hydroxynonanoate.

The following diagram illustrates the general hydrolytic degradation pathway of mupirocin.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can also lead to the degradation of mupirocin. The sites susceptible to oxidation include the double bond in the crotonyl moiety and the secondary alcohol groups. The formation of various oxidized derivatives is possible, although specific structures are not extensively reported in the public literature.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation of mupirocin. The chromophoric α,β-unsaturated ester moiety is a likely site for photochemical reactions, potentially leading to isomerization, cyclization, or other complex transformations. Detailed structural elucidation of photoproducts is an area requiring further investigation.

Metabolite Identification

The primary metabolite of mupirocin identified in vivo is Monic Acid . Following topical application and systemic absorption, mupirocin is rapidly hydrolyzed to monic acid, which is microbiologically inactive and excreted renally[1][2].

Forced degradation studies have revealed the formation of several degradation products. While the complete structural elucidation of all degradants under all stress conditions is not exhaustively documented in publicly available literature, the primary degradation products from hydrolysis are well-established.

Quantitative Data Summary

The following tables summarize the quantitative data on mupirocin degradation from various forced degradation studies. These studies typically employ stability-indicating High-Performance Liquid Chromatography (HPLC) methods to quantify the remaining parent drug after exposure to stress conditions.

Table 1: Summary of Mupirocin Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Mupirocin | Reference |

| Acid Hydrolysis | 0.1 N HCl | 4 hours | Room Temperature | Considerable | [3] |

| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | Room Temperature | Considerable | [3] |

| Oxidative | 3% H₂O₂ | - | - | Degradation observed | [3] |

| Photolytic | Sunlight | 12 hours | - | Degradation observed | [4] |

| Thermal | 60°C | 4 hours | 60°C | Degradation observed | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of stability studies. The following sections outline typical methodologies for forced degradation studies and the analytical techniques used for metabolite identification.

Forced Degradation Studies

A systematic approach to forced degradation is essential to understand the stability of a drug substance.

Protocol for Acid/Alkaline Hydrolysis: [3]

-

Prepare a stock solution of mupirocin in a suitable solvent (e.g., methanol).

-

For acid hydrolysis, add a specific volume of the stock solution to a solution of 0.1 N hydrochloric acid.

-

For alkaline hydrolysis, add a specific volume of the stock solution to a solution of 0.1 N sodium hydroxide.

-

Keep the solutions at room temperature or an elevated temperature for a defined period (e.g., 4 hours).

-

At specified time intervals, withdraw samples, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation: [3]

-

Add a specific volume of the mupirocin stock solution to a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution for a defined period at a specified temperature.

-

Withdraw samples at intervals, dilute appropriately, and analyze by HPLC.

Protocol for Photolytic Degradation: [4]

-

Expose a solution of mupirocin or the solid drug powder to a light source (e.g., sunlight or a UV lamp in a photostability chamber) for a specified duration.

-

Prepare solutions of the exposed samples and analyze by HPLC.

Protocol for Thermal Degradation: [3]

-

Keep the solid drug or a solution of the drug in a temperature-controlled oven at a specific temperature (e.g., 60°C) for a defined period.

-

At intervals, take samples, prepare solutions of appropriate concentration, and analyze by HPLC.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the parent drug from its degradation products. A typical method would involve:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where mupirocin and its degradation products show significant absorbance (e.g., 221 nm or 230 nm).[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification of unknown degradation products. By coupling a liquid chromatograph to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compounds, which provides crucial information about their molecular weight. Further fragmentation in tandem MS (MS/MS) experiments can help in elucidating the chemical structure of the metabolites.

Conclusion

The stability of mupirocin is a multifaceted issue influenced by pH, oxidative stress, and light exposure. The primary degradation pathway under hydrolytic conditions involves the cleavage of the ester linkage to form monic acid and 9-hydroxynonanoic acid. While forced degradation studies have indicated the formation of other degradation products under various stress conditions, their detailed structural elucidation remains an area for continued research. The application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will be instrumental in fully characterizing the degradation profile of mupirocin. A thorough understanding of these degradation pathways and metabolites is paramount for the development of robust and stable mupirocin formulations, ensuring their safety and efficacy throughout their shelf life.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Mupirocin Efficacy Against MRSA Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form biofilms on both biological and inanimate surfaces. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and the host immune system. Mupirocin is a topical antibiotic widely used for the decolonization of MRSA, particularly from nasal passages.[1] It functions by inhibiting bacterial protein synthesis through binding to isoleucyl-tRNA synthetase.[1][2][3] However, the efficacy of mupirocin against MRSA biofilms is a complex issue, with studies revealing that subinhibitory concentrations can paradoxically stimulate biofilm formation.[4][5][6] Therefore, robust in vitro assays are crucial for accurately evaluating the effectiveness of mupirocin and developing novel anti-biofilm strategies.

These application notes provide detailed protocols for commonly used in vitro assays to assess the efficacy of mupirocin against MRSA biofilms, including methods for quantifying biofilm biomass and metabolic activity.

Key Experimental Assays

Several in vitro methods are employed to investigate the impact of mupirocin on MRSA biofilms. The most common assays focus on quantifying the total biofilm mass and determining the viability of the embedded bacterial cells.

Biofilm Biomass Quantification: Crystal Violet Assay

The crystal violet (CV) assay is a simple, high-throughput method for quantifying the total biofilm biomass. It is considered a gold standard for initial biofilm screening.[7]

Protocol:

-

MRSA Culture Preparation: Inoculate a single colony of the MRSA strain into Tryptic Soy Broth (TSB) supplemented with 0.5% glucose and incubate overnight at 37°C with shaking.[4]

-

Biofilm Formation:

-

Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh TSB with 0.5% glucose.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottomed polystyrene microtiter plate.[4]

-

To test the effect of mupirocin, add varying concentrations of the antibiotic to the wells. Include a no-mupirocin control.

-

Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.[4][8]

-

-

Washing: Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.[9]

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining:

-

Remove the methanol and allow the plate to air dry completely.

-

Add 200 µL of 0.5% crystal violet solution to each well and incubate for 15 minutes at room temperature.[4]

-

-

Washing: Wash the wells gently but thoroughly with distilled water to remove excess stain.

-

Solubilization and Quantification:

Data Interpretation: The absorbance value is directly proportional to the amount of biofilm biomass. A higher absorbance indicates greater biofilm formation. Studies have shown that subinhibitory concentrations of mupirocin can lead to a significant increase in biofilm biomass compared to untreated controls.[4][10]

Biofilm Metabolic Activity: Resazurin Assay

The resazurin assay is a colorimetric method used to assess the metabolic activity of viable cells within a biofilm. It is a sensitive and reliable alternative or complement to the CV assay.[11][12]

Protocol:

-

Biofilm Formation and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol to grow and treat MRSA biofilms with mupirocin.

-

Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.[9]

-

Resazurin Staining:

-

Prepare a resazurin solution (e.g., 0.01% in PBS).

-

Add 200 µL of the resazurin solution to each well, including control wells without biofilm.

-

Incubate the plate in the dark at 37°C for 1-4 hours.

-

-

Quantification: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm for resorufin and ~600 nm for resazurin) using a microplate reader.[9][13]

Data Interpretation: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[13] A higher fluorescence or a shift in absorbance indicates greater metabolic activity and, therefore, a larger population of viable bacteria within the biofilm.

Data Presentation

Table 1: Summary of Mupirocin Effects on MRSA Biofilms at Subinhibitory Concentrations

| MRSA Strain | Mupirocin Concentration | Assay | Observed Effect on Biofilm | Reference |

| USA300 (Mupirocin-sensitive) | 0.125 - 0.5 µg/mL | Crystal Violet | Significant increase in biofilm formation | [4] |

| Clinical Mupirocin-resistant isolates | 2 - 64 µg/mL | Crystal Violet | Increased biofilm formation | [4] |

| MRSA USA300 | Sub-MIC | Confocal Microscopy | Thicker biofilm formation | [5] |

| Clinical MRSA isolates | Sub-MIC | Crystal Violet | Promotion of biofilm formation in over 50% of isolates | [14] |

Visualizations

Experimental Workflow for In Vitro Mupirocin Efficacy Testing

Caption: Workflow for in vitro MRSA biofilm assays.

Proposed Signaling Pathway for Mupirocin-Induced Biofilm Formation

Studies suggest that subinhibitory concentrations of mupirocin can induce biofilm formation by upregulating the cidA gene.[15][6] The cidA gene encodes a holin-like protein involved in modulating cell death and lysis, which can lead to the release of extracellular DNA (eDNA), a key component of the biofilm matrix.

Caption: Mupirocin-induced MRSA biofilm pathway.

Conclusion

The in vitro assays described provide a robust framework for evaluating the efficacy of mupirocin against MRSA biofilms. It is evident that the interaction is not straightforward, with a notable induction of biofilm formation at subinhibitory concentrations.[15][4][5][6] This highlights the importance of using a range of concentrations and complementary assays to fully characterize the effects of mupirocin. For drug development professionals, these protocols are essential for screening new anti-biofilm agents and understanding potential synergistic or antagonistic interactions with existing antibiotics like mupirocin. Future research should continue to elucidate the complex regulatory networks governing MRSA biofilm formation in response to antibiotic pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 3. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Subinhibitory Concentrations of Mupirocin Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mupirocin at Subinhibitory Concentrations Induces Biofilm Formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subinhibitory Concentrations of Mupirocin Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro biofilm formation by Staphylococcus aureus isolated from wounds of hospital-admitted patients and their association with antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Biofilm Characterization of Methicillin-Resistant Staphylococcus aureus from Patients Associated with Pharyngitis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of subinhibitory concentrations of chlorhexidine and mupirocin on biofilm formation in clinical meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Application of Mupirocin in Preventing Surgical Site Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgical site infections (SSIs) are a significant cause of morbidity, mortality, and increased healthcare costs. A major pathogen implicated in SSIs is Staphylococcus aureus (S. aureus), which frequently colonizes the anterior nares of patients. Preoperative nasal decolonization of S. aureus carriers using topical mupirocin ointment has emerged as a key strategy in the prevention of SSIs. Mupirocin is a topical antibiotic derived from Pseudomonas fluorescens that inhibits bacterial protein synthesis, making it effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2] This document provides detailed application notes, protocols, and efficacy data related to the use of mupirocin for the prevention of SSIs.

Efficacy of Mupirocin in Preventing Surgical Site Infections

The use of perioperative intranasal mupirocin has been shown to decrease the incidence of SSIs, particularly in non-general surgery settings.[3] A systematic review and meta-analysis of both randomized controlled trials (RCTs) and before-after trials have demonstrated a reduction in SSI rates with mupirocin application.[3][4]

Table 1: Efficacy of Perioperative Intranasal Mupirocin in Preventing Surgical Site Infections (Randomized Trials)

| Surgery Type | Mupirocin Group SSI Rate (%) | Control Group SSI Rate (%) | Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |

| General Surgery | 8.4 | 8.1 | 1.04 | 0.81 to 1.33 | [1][3][4] |

| Non-General Surgery | 6.0 | 7.6 | 0.80 | 0.58 to 1.10 | [3][4] |

Table 2: Efficacy of Perioperative Intranasal Mupirocin in Preventing Surgical Site Infections (Before-After Trials)

| Surgery Type | Mupirocin Group SSI Rate (%) | Control Group SSI Rate (%) | Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |

| Non-General Surgery | 1.7 | 4.1 | 0.40 | 0.29 to 0.56 | [3][4] |

In cardiothoracic surgery, a subgroup analysis of patients treated with intranasal mupirocin and a chlorhexidine gluconate body wash showed a significant reduction in S. aureus surgical wound infections.[5] Some studies also suggest that a universal decolonization approach (treating all patients regardless of their S. aureus carrier status) may be effective.[5]

Mechanism of Action

Mupirocin exerts its antibacterial effect by specifically inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1][4] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to IleRS, mupirocin prevents the attachment of isoleucine to its corresponding tRNA, thereby halting bacterial protein synthesis and leading to bacterial cell death.[1][5] This mechanism is distinct from many other classes of antibiotics, which reduces the likelihood of cross-resistance.[4]

References

Mupirocin in Combination with Other Antibiotics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin is a topical antibiotic produced by Pseudomonas fluorescens.[1] Its unique mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), which halts protein and RNA synthesis, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[2][3] This distinct mechanism means there is no cross-resistance with other major antibiotic classes, making mupirocin a valuable agent for treating skin and soft tissue infections (SSTIs), particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

However, the widespread use of mupirocin has led to an increase in resistance, which threatens its clinical efficacy.[1] Combination therapy, pairing mupirocin with other antimicrobial agents, is a key strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. This document provides detailed application notes on synergistic combinations of mupirocin and protocols for their evaluation.

Application Notes: Synergistic Combinations with Mupirocin

Combining mupirocin with other antibiotics can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of individual effects, is the most desirable outcome. The interaction is typically quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained via a checkerboard assay.

Interpretation of FIC Index: [5]

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: FIC index > 0.5 to 4.0

-

Antagonism: FIC index > 4.0

Combination with Natural Compounds: α-Pinene

Recent studies have explored the combination of mupirocin with α-pinene, a monoterpene from rosemary essential oil, against multidrug-resistant MRSA. This combination has demonstrated significant synergistic activity both in vitro and in vivo.[6][7] The synergy results in a notable reduction in the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of mupirocin, potentially restoring its effectiveness against resistant strains and reducing the required therapeutic dose.[6][7]

| Organism | Compound A | MIC A (alone) | Compound B | MIC B (alone) | MIC A (in combination) | MIC B (in combination) | FIC Index | Interaction | Reference |

| MRSA (Clinical Isolate 1) | α-Pinene | 0.5% (v/v) | Mupirocin | 0.25 µg/mL | 0.12% (v/v) | 0.06 µg/mL | 0.5 | Synergy | [7] |

| MRSA (Clinical Isolate 2) | α-Pinene | 0.5% (v/v) | Mupirocin | 0.25 µg/mL | 0.12% (v/v) | 0.06 µg/mL | 0.5 | Synergy | [7] |

Table 1: In Vitro Synergistic Activity of Mupirocin and α-Pinene against MRSA.

Combination with Fosfomycin

Fosfomycin, an antibiotic that inhibits the early stages of bacterial cell wall synthesis, has been investigated in combination with daptomycin and has shown synergistic effects against MRSA.[8] While direct studies providing FIC indices for a mupirocin-fosfomycin combination against MRSA are not prevalent in the reviewed literature, the distinct mechanisms of action—protein synthesis inhibition (mupirocin) and cell wall synthesis inhibition (fosfomycin)—present a strong theoretical basis for synergistic or additive activity. This combination could be particularly effective by simultaneously targeting two essential and unrelated bacterial processes.

Combination with Aminoglycosides: Gentamicin

Gentamicin is a broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit.[9] While some studies using checkerboard analysis have found the interaction between mupirocin and gentamicin to be primarily indifferent, time-kill assays have demonstrated significant synergistic activity.[9] This suggests that the dynamics of bacterial killing over time may reveal synergies not apparent in static MIC-based assays. Clinically, alternating topical application of mupirocin and gentamicin has been explored for preventing catheter-related infections, though with mixed results regarding efficacy against different types of bacteria.[3]

Combination with β-Lactams: Oxacillin

β-lactam antibiotics, such as oxacillin, inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. In MRSA, resistance is mediated by the mecA gene, which produces a penicillin-binding protein (PBP2a) with low affinity for β-lactams. The combination of mupirocin with a β-lactam targets both protein synthesis and cell wall synthesis. While specific FIC data for mupirocin-oxacillin combinations are limited in the available literature, this dual-target approach is a rational strategy for combating resistant staphylococci. A study involving pediatric patients with Staphylococcal Scalded Skin Syndrome (SSSS) showed high sensitivity rates of clinical isolates to both mupirocin (100%) and oxacillin (84.62%), supporting the potential utility of their combined or sequential use.[10]

Visualizations

Mechanism of Action & Synergy

The following diagrams illustrate the mechanism of action of mupirocin and a conceptual workflow for assessing antibiotic synergy.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Alternating Mupirocin/Gentamicin is Associated with Increased Risk of Fungal Peritonitis as Compared with Gentamicin Alone – Results of a Randomized Open-Label Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. New Synergistic Combination Therapy of Mupirocin and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]

- 8. Synergistic antibacterial activity and prevention of drug resistance of daptomycin combined with fosfomycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Associated Outcomes of Different Intravenous Antibiotics Combined with 2% Mupirocin Ointment in the Treatment of Pediatric Patients with Staphylococcal Scalded Skin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating Mupirocin Ointment for Optimal Topical Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Mupirocin ointment for optimal topical delivery. The protocols detailed below are based on established methodologies and aim to ensure the development of a stable, effective, and high-quality pharmaceutical product.

Introduction

Mupirocin is a broad-spectrum antibiotic produced by Pseudomonas fluorescens. It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which prevents the incorporation of isoleucine into bacterial proteins, thereby arresting protein synthesis.[1][2] For topical delivery, Mupirocin is commonly formulated as a 2% ointment. The ointment base plays a critical role in the stability of the active pharmaceutical ingredient (API) and its release and permeation into the skin to reach the site of infection. Polyethylene glycols (PEGs) are frequently used as a water-miscible base for Mupirocin ointments.[1][3]

Mupirocin Ointment Formulations

The selection of excipients is crucial for the physical characteristics, stability, and therapeutic efficacy of the ointment. Below are examples of Mupirocin ointment formulations, primarily based on a water-miscible PEG base.

Table 1: Example Formulations of Mupirocin Ointment (2%)

| Component | Formulation 1 (Parts by Weight) [4] | Formulation 2 (Parts by Weight) [4] | Formulation 3 (% w/w) [5] | Commercial Formulation [1][3] |

| Mupirocin | 20 | 50 | 2 | 2% (20 mg/g) |